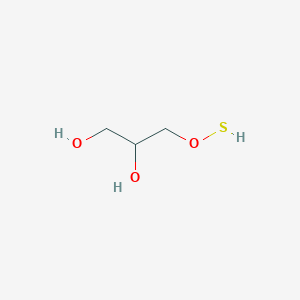

3-(Sulfanyloxy)propane-1,2-diol

説明

特性

IUPAC Name |

3-sulfanyloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBCFDJXRVLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603170 | |

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120785-95-7 | |

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sulfanyloxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with a sulfonating agent. One common method is the reaction of propane-1,2-diol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of 3-(Sulfanyloxy)propane-1,2-diol.

Industrial Production Methods

Industrial production of 3-(Sulfanyloxy)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 3-(Sulfanyloxy)propane-1,2-diol.

化学反応の分析

Types of Reactions

3-(Sulfanyloxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfanyloxy group back to a hydroxyl group.

Substitution: The sulfanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Propane-1,2-diol.

Substitution: Various substituted propane-1,2-diol derivatives.

科学的研究の応用

3-(Sulfanyloxy)propane-1,2-diol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

作用機序

The mechanism of action of 3-(Sulfanyloxy)propane-1,2-diol involves its interaction with specific molecular targets. The sulfanyloxy group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogues and Key Properties

The following table summarizes critical data for 3-(sulfanyloxy)propane-1,2-diol and its structural analogues:

Physicochemical and Functional Differences

- Polarity and Reactivity: The thiol group in 3-(sulfanyloxy)propane-1,2-diol enhances its polarity compared to alkyl- or aryl-substituted analogues (e.g., Testriol or 3-(4-n-pentylphenoxy) derivatives). This impacts solubility in aqueous versus organic solvents .

- Enantioselectivity: Aromatic phenoxy derivatives (e.g., 3-(naphthalen-2-yloxy)propane-1,2-diol) exhibit exceptional enantiomeric excess (>99%) in chiral resolutions, likely due to π-π interactions in crystalline phases. The sulfanyloxy variant may show different enantioselective behavior due to weaker intermolecular forces .

- Thermal Stability: Alkylphenoxy derivatives (e.g., 3-(4-n-heptylphenoxy)propane-1,2-diol) display defined melting (51–60°C) and clearing points (79–89°C), correlating with alkyl chain length. The thiol group’s lower thermal stability may limit high-temperature applications .

生物活性

3-(Sulfanyloxy)propane-1,2-diol, also known by its chemical formula and CAS number 120785-95-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 108.17 g/mol

- Structure : The compound features a sulfanyloxy group attached to a propane-1,2-diol backbone, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 3-(Sulfanyloxy)propane-1,2-diol is primarily attributed to its sulfanyloxy functional group. This group can participate in various biochemical interactions, including:

- Antioxidant Activity : The sulfanyloxy moiety may scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

Biological Applications

3-(Sulfanyloxy)propane-1,2-diol has several notable applications:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects. Its structure allows for modifications that can enhance pharmacological properties.

- Organic Synthesis : The compound is used as a reagent in organic reactions, facilitating the formation of other biologically active molecules.

Antioxidant Studies

A study published in a peer-reviewed journal investigated the antioxidant properties of 3-(Sulfanyloxy)propane-1,2-diol. The results demonstrated that the compound effectively reduced oxidative stress markers in vitro. The study utilized various assays to quantify the scavenging activity against free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

| FRAP Assay | 25 |

This table summarizes the effectiveness of 3-(Sulfanyloxy)propane-1,2-diol compared to standard antioxidants.

Enzyme Inhibition Studies

In another research effort focusing on enzyme inhibition, 3-(Sulfanyloxy)propane-1,2-diol was tested against cyclooxygenase (COX) enzymes. The compound exhibited moderate inhibitory activity, suggesting potential anti-inflammatory applications.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 40 |

| COX-2 | 55 |

These findings indicate that further exploration into its anti-inflammatory properties could be beneficial for drug development.

Q & A

Q. What are the common synthetic routes for preparing 3-(Sulfanyloxy)propane-1,2-diol, and how can reaction conditions be optimized?

The synthesis of structurally related diols (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) often involves nucleophilic substitution or etherification reactions between glycerol derivatives and thiol-containing precursors. Optimization includes controlling temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products like disulfides. Characterization via / NMR and MS-DART is critical for verifying regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Sulfanyloxy)propane-1,2-diol?

Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments (e.g., -SH at δ 1.2–1.5 ppm; diol protons at δ 3.5–4.0 ppm). NMR confirms carbon backbone connectivity, with sulfanyloxy carbons appearing at 60–70 ppm .

- Mass Spectrometry (MS-DART) : Provides molecular ion peaks ([M+H]) and fragmentation patterns to validate molecular weight and functional groups .

Q. How can researchers ensure the stability of 3-(Sulfanyloxy)propane-1,2-diol during storage?

Store the compound at -20°C in anhydrous conditions to prevent oxidation of the sulfanyl (-SH) group. Solubilized samples in DMSO or ethanol should be kept at -80°C to avoid hydrolysis. Regular purity checks via HPLC or TLC are recommended .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of 3-(Sulfanyloxy)propane-1,2-diol?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and hyperpolarizability. For example, the sulfanyl group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity in nucleophilic substitutions. MESP surfaces identify electrophilic sites (e.g., sulfur atom) for functionalization .

Q. What challenges arise in resolving stereochemical configurations of derivatives, and how can they be addressed?

Chiral derivatives require enantioselective synthesis (e.g., asymmetric catalysis) and characterization via polarimetry or chiral HPLC . X-ray crystallography or NOESY NMR can resolve ambiguities in diastereomeric mixtures. For example, (2S)-3-sulfanylpropane-1,2-diol’s configuration was confirmed by comparing experimental and simulated CD spectra .

Q. How do structural modifications to the sulfanyloxy group influence biological activity?

Replacing the sulfanyloxy group with methoxy or alkyl chains alters lipophilicity and hydrogen-bonding capacity. For instance, 3-(tert-butylamino)propane-1,2-diol derivatives show enhanced bioavailability due to increased membrane permeability. In vitro assays (e.g., enzyme inhibition) coupled with QSAR models quantify these effects .

Q. What role does 3-(Sulfanyloxy)propane-1,2-diol play in surfactant design?

In non-ionic surfactants, the diol’s hydrophilic head group (two hydroxyls) and hydrophobic tail (sulfanyloxy chain) enable micelle formation. Structural analogs like 3-(decyloxy)propane-1,2-diol exhibit low critical micelle concentrations (CMC ≈ 0.1 mM), making them effective in emulsion stabilization .

Q. How should discrepancies between experimental and computational data be resolved?

For vibrational spectra, compare experimental IR/Raman peaks with DFT-calculated wavenumbers (scaled by 0.961). Discrepancies in NMR shifts >0.3 ppm may indicate solvent effects or conformational flexibility. Use ab initio molecular dynamics (AIMD) to simulate dynamic behavior under experimental conditions .

Q. Can 3-(Sulfanyloxy)propane-1,2-diol act as a chiral building block in drug synthesis?

Yes. Its enantiomers serve as precursors for β-blockers or antiviral agents. For example, (S)-3-(tert-butylamino)propane-1,2-diol is a key intermediate in synthesizing chiral amines via reductive amination. Stereochemical purity (>99% ee) is critical and verified by chiral stationary phase HPLC .

Q. What strategies mitigate oxidation of the sulfanyl (-SH) group during reactions?

Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT). Protecting the -SH group as a thioether (e.g., via benzylation) prior to reactions prevents disulfide formation. Post-synthesis, reduce residual oxidants with NaBH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。